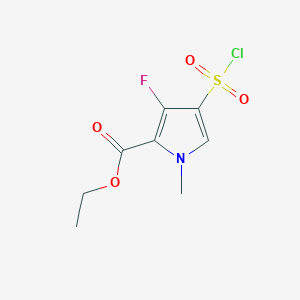![molecular formula C16H21N3O B11848920 9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine CAS No. 88609-26-1](/img/structure/B11848920.png)
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine is a heterocyclic compound that belongs to the class of azepines. This compound, in particular, features a unique structure that combines an azepine ring with a pyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine can be achieved through various synthetic routes. One common method involves the [1,7]-electrocyclization of unsaturated azomethine ylides, which are generated in situ by the condensation of 3,3-diarylpropenals with N-monosubstituted α-amino acids . This reaction leads to the formation of the azepine ring fused with the pyridine moiety.
Another approach involves the annulation of an azepine ring to a five-membered heteroaromatic ring, such as furan, thiophene, or pyrrole . This method is particularly useful for constructing bioactive azepine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of one-pot synthesis methods, which combine multiple reaction steps into a single process, is often employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share a similar azepine ring structure but differ in their pharmacological properties and applications.
Oxazepines: Contain an oxygen atom in the ring, leading to different chemical reactivity and biological activity.
Thiazepines: Feature a sulfur atom in the ring, which imparts unique properties compared to nitrogen-containing azepines.
Uniqueness
9-(Azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine stands out due to its combination of an azepine ring with a pyridine moiety, which is not commonly found in other azepine derivatives . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
88609-26-1 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
9-(azepan-1-yl)-6-methoxy-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C16H21N3O/c1-20-14-11-13-7-6-8-17-15(13)16(18-12-14)19-9-4-2-3-5-10-19/h6-8,12H,2-5,9-11H2,1H3 |
InChI Key |
YQQDGFPKUHCUDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C(C1)C=CC=N2)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





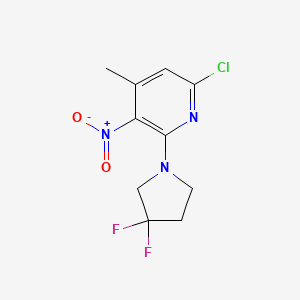
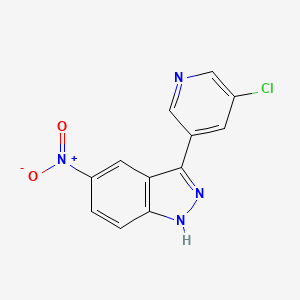

![N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11848857.png)
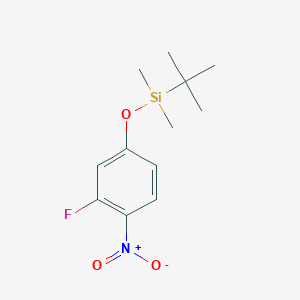

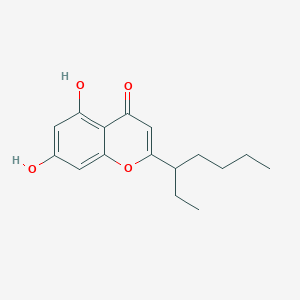
silane](/img/structure/B11848895.png)
![3-(2-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11848905.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]butanamide](/img/structure/B11848913.png)
